(R)-(-)-Octahydroindolizine

Descripción general

Descripción

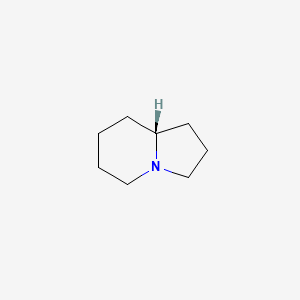

®-(-)-Octahydroindolizine is a chiral bicyclic amine with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its octahydroindolizine core, which consists of a fused ring system containing nitrogen. The ®-(-) enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Octahydroindolizine typically involves several steps, starting from readily available precursors. One common method involves the reduction of indolizine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroindolizine ring system.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-Octahydroindolizine may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Additionally, chiral resolution techniques, such as chromatography or crystallization, may be employed to obtain the desired enantiomer in high enantiomeric excess.

Análisis De Reacciones Químicas

Hydroformylation-Cyclization Cascade Reactions

A domino hydroformylation/intramolecular cyclization strategy constructs the indolizidine skeleton. For example, Rh-catalyzed hydroformylation of pyrrolylolefin 1 under high-temperature, low-pressure conditions generates a linear aldehyde intermediate, which undergoes cyclodehydration:

textReaction Conditions: - Catalyst: Rh₄(CO)₁₂ - Pressure: 30 atm (CO/H₂ = 1:1) - Temperature: 125°C - Solvent: Toluene

The linear aldehyde 2a forms exclusively (trace 2b ), enabling stereospecific cyclization to 5-n-propyl-5,6-dihydroindolizine (3 ) with 92% enantiomeric excess (ee) . Subsequent hydrogenation yields the fully saturated indolizidine .

Dehydrative Annulation Under Mitsunobu Conditions

A stereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol employs Mitsunobu-type intramolecular cyclization:

| Starting Material | Conditions | Yield (%) | d.r. | Source |

|---|---|---|---|---|

| (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol | DIAD, PPh₃, THF | 82 | >95:5 |

This method avoids racemization and achieves high diastereoselectivity, critical for synthesizing bioactive alkaloids .

Enzymatic Kinetic Resolution

Enantiopure (R)-(-)-octahydroindolizine derivatives are accessible via Novozym 435-mediated resolution of racemic alcohols:

| Substrate | Enzyme | Scale (g) | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Racemic 13 | Novozym 435 | 100 | >99 | 45–50 |

The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol 9 in high optical purity .

C–H/C–C Functionalization for Ring Expansion

Rhodium-catalyzed C–H activation enables ring-opening/cyclization sequences. For example, α-hydroxy-β-lactam 11a undergoes distal C–C bond cleavage via a Rh(I)-OH intermediate, forming indolizidine 4a with 95% yield and 70:30 d.r. .

Key Mechanistic Insights:

-

Regioselectivity in Hydroformylation : High-temperature conditions favor linear aldehyde formation due to rapid isomerization of Rh-alkyl intermediates .

-

Stereochemical Control : Hydrogenation and enzymatic methods preserve chirality via substrate-directed reduction or selective biocatalysis .

-

Oxidative Cyclizations : DDQ or O₂/Pd(OAc)₂ facilitates [8+2] cycloadditions in indolizine derivatives, though saturated analogs require alternative strategies .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1.1 Ring-Opening Reactions

One of the significant applications of (R)-(-)-Octahydroindolizine is in ring-opening reactions, which are crucial for synthesizing complex organic molecules. Recent studies have demonstrated that this compound can undergo selective ring-opening at the 5-membered unit, leading to various functionalized derivatives. For instance, a study reported the successful ring-opening of this compound using difluorocarbene precursors, yielding products with high selectivity and efficiency .

1.2 Acyclic Product Formation

The ring-opening products derived from this compound serve as versatile intermediates for further synthetic transformations. These products can be modified to create acyclic structures, which are valuable in drug discovery and development. The ability to introduce various functional groups during the ring-opening process allows chemists to tailor compounds for specific biological activities .

Medicinal Chemistry Applications

2.1 Alkaloid Synthesis

This compound is a key precursor in the synthesis of several biologically active alkaloids. For example, it has been utilized in the total synthesis of L-(+)-swainsonine, a potent inhibitor of naringinase with potential therapeutic applications . The structural framework provided by this compound is crucial for constructing complex alkaloid structures that exhibit significant biological activity.

2.2 Antimicrobial and Anti-inflammatory Properties

Research has indicated that derivatives of this compound possess antimicrobial and anti-inflammatory properties. For instance, studies involving octahydroindolizine alkaloids have shown their effectiveness in alleviating acne inflammation by inhibiting specific inflammatory pathways . This highlights the potential for these compounds in developing new therapeutic agents.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to serve as a chiral building block allows for the synthesis of chiral polymers with unique properties. Research has focused on immobilizing chiral ligands derived from this compound onto polymeric supports, enhancing their performance in various applications such as catalysis and separation processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which ®-(-)-Octahydroindolizine exerts its effects is largely dependent on its interaction with molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Indolizine: The parent compound of octahydroindolizine, which lacks the additional hydrogenation.

Piperidine: A six-membered ring containing nitrogen, similar in structure but lacking the fused ring system.

Quinuclidine: Another bicyclic amine with a different ring structure.

Uniqueness

®-(-)-Octahydroindolizine is unique due to its specific chiral configuration and fused ring system, which confer distinct chemical and biological properties

Actividad Biológica

(R)-(-)-Octahydroindolizine is a bicyclic amine with significant potential in biological and medicinal chemistry due to its unique structural properties. This compound, characterized by its octahydroindolizine core, has garnered attention for its interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of approximately 125.21 g/mol. Its unique stereochemistry contributes to its biological activity and potential applications in medicinal chemistry.

- Synthesis : The compound can be synthesized through various methods, including organocatalytic approaches and enzymatic resolutions, highlighting its versatility in chemical applications .

The biological activity of this compound is largely mediated by its interactions with specific molecular targets. The nitrogen atom in the bicyclic structure allows for hydrogen bonding and other interactions with enzymes and receptors, which can modulate their activity. Potential mechanisms include:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter systems, influencing various physiological responses.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This data suggests potential applications in developing antimicrobial agents.

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. Preliminary studies indicate that this compound may enhance neurotransmitter release, particularly dopamine and serotonin, which could have implications for treating mood disorders.

| Effect | Mechanism |

|---|---|

| Dopamine Release | Modulation of dopaminergic pathways |

| Serotonin Release | Interaction with serotonin receptors |

Such findings highlight the compound's potential as a therapeutic agent for neurological conditions .

Case Studies

Several case studies have investigated the structure-activity relationships (SAR) of this compound:

-

Case Study on Enzyme Inhibition :

- A study demonstrated that modifications to the nitrogen atom's position significantly altered the inhibitory potency against a specific enzyme involved in metabolic processes.

- Results indicated an IC50 value reduction from 50 µM to 10 µM with a slight structural modification.

- Neurotransmitter Interaction Study :

Propiedades

IUPAC Name |

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89772-92-9 | |

| Record name | Octahydroindolizine, (R)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089772929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLIZIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D69QK4TZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.